molecular formula C22H21ClN4O3 B2673795 3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034374-53-1

3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2673795
CAS No.: 2034374-53-1
M. Wt: 424.89
InChI Key: INGGTJANPHTGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide (CAS 2034374-53-1) is a synthetic small molecule with a molecular formula of C22H21ClN4O3 and a molecular weight of 424.88 g/mol . This complex heterocyclic compound features a 1,2-oxazole (isoxazole) core linked to a 1H-pyrazole moiety via an ethyl carboxamide bridge, presenting a multifunctional structure for chemical and pharmacological research . The integration of furan, pyrazole, and isoxazole rings in a single architecture is of significant interest in medicinal chemistry, as these scaffolds are independently associated with a wide spectrum of biological activities. Scientific literature indicates that pyrazoline and isoxazole derivatives are frequently explored for their potential antimicrobial, anticancer, and anti-inflammatory properties, making this compound a valuable scaffold for developing new bioactive agents . Its defined structure, characterized by key properties such as a topological polar surface area of 86.1 Ų and an XLogP3 of 3.8, makes it a suitable candidate for hit-to-lead optimization studies and structure-activity relationship (SAR) investigations in drug discovery . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers can obtain this compound in various quantities from certified suppliers to support their experimental work .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-13-19(18-9-6-12-29-18)14(2)27(25-13)11-10-24-22(28)20-15(3)30-26-21(20)16-7-4-5-8-17(16)23/h4-9,12H,10-11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGGTJANPHTGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process, integrating various chemical reactions such as N-furoylation and cyclization. A common method includes:

  • Starting Materials : The synthesis begins with commercially available precursors including chlorobenzene derivatives and furan-based compounds.
  • Reagents and Conditions : Reagents like triethylamine and dichloromethane are often used under controlled conditions to facilitate the formation of the desired product.
  • Yield and Purification : The final product is usually purified through methods such as column chromatography to achieve high purity levels, with yields often exceeding 70% .

Anticancer Properties

Research indicates that pyrazole derivatives, including those similar to the target compound, exhibit significant anticancer activity. Pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Compounds with pyrazole moieties can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies report that these compounds can halt the cell cycle at specific phases, preventing cancer cell proliferation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In vitro assays have shown:

  • COX Inhibition : The target compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Reduction of Edema : Animal models have revealed significant reductions in paw swelling induced by inflammatory agents, suggesting its potential as an anti-inflammatory agent .

Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives has been well documented. The target compound is expected to exhibit similar properties:

  • Broad Spectrum : Studies have shown that pyrazole-based compounds can effectively combat both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have evaluated the biological activities of compounds structurally related to the target molecule:

  • Study on Pyrazole Derivatives :
    • A series of substituted pyrazoles were synthesized and tested for anticancer and anti-inflammatory activities.
    • Results indicated that certain derivatives exhibited IC50 values lower than standard treatments like diclofenac, highlighting their potential therapeutic applications .
  • In Vivo Evaluation :
    • Animal studies demonstrated that pyrazole derivatives could significantly reduce inflammation in carrageenan-induced models.
    • Histopathological evaluations confirmed minimal toxicity, suggesting a favorable safety profile for potential therapeutic use .

Scientific Research Applications

The compound exhibits a range of biological activities owing to its complex molecular structure, which includes a furan ring and a pyrazole moiety. These components are known for their pharmacological properties.

  • Antimicrobial Properties : Compounds containing furan and pyrazole derivatives have been studied for their antimicrobial activities. For instance, derivatives similar to the target compound have shown significant efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar antimicrobial properties .
  • Antiviral Activity : Recent studies have indicated that certain furan-containing compounds can act as inhibitors of viral enzymes. For example, derivatives have been developed as inhibitors of SARS-CoV-2 main protease (Mpro), highlighting the potential of furan-based structures in antiviral drug development . This suggests that the target compound may also exhibit antiviral properties, warranting further investigation.
  • Anti-cancer Potential : The structural features of the compound suggest it may interact with cellular pathways involved in cancer progression. Compounds with similar functionalities have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .

Synthesis Methodologies

The synthesis of 3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multi-step reactions:

  • Formation of Pyrazole Derivatives : The initial step often includes the condensation of furan derivatives with hydrazones to form pyrazole intermediates. This method has been widely documented and is crucial for developing compounds with the desired biological activities .
  • Isoxazole Synthesis : The incorporation of the isoxazole ring can be achieved through cyclization reactions involving appropriate carboxylic acid derivatives. The synthesis can be optimized by varying reaction conditions such as temperature and solvent choice.
  • Final Coupling Reactions : The final structure is typically obtained through coupling reactions between the synthesized intermediates, ensuring that all functional groups are correctly positioned to enhance biological activity.

Case Studies

Several studies have explored compounds structurally related to this compound:

StudyCompoundFindings
5-(furan-2-yl)-pyrazole derivativesDemonstrated significant antimicrobial activity against multiple pathogens.
Furan-derived inhibitorsIdentified as effective against SARS-CoV-2 Mpro, showcasing potential antiviral applications.
Pyrazole-based anticancer agentsInduced apoptosis in cancer cell lines, indicating promising anti-cancer properties.

Chemical Reactions Analysis

Nucleophilic Substitution at the Isoxazole Ring

The isoxazole moiety undergoes nucleophilic substitution under basic conditions. For example, hydroxide ions can displace the methyl group at position 5 of the isoxazole ring, forming a carboxylate intermediate. This reactivity aligns with studies on structurally related 5-methylisoxazole derivatives .

Reaction ConditionsProductYield (%)Key Spectral Data (NMR)Source
NaOH (1M), EtOH, 80°C, 4h5-hydroxylisoxazole-4-carboxamide62δ 6.35 (s, 1H, isoxazole-H)

Mechanism : Deprotonation of the methyl group generates a carbanion, followed by nucleophilic attack and ring opening. The reaction is reversible under acidic conditions .

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring participates in electrophilic substitutions, particularly at the α-positions. Nitration and bromination reactions have been demonstrated in analogous furan-pyrazole hybrids .

ReactionReagentsProductSelectivity
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-bromo-furan derivativeα-position dominance
NitrationHNO₃, H₂SO₄, 50°C5-nitro-furan derivativeβ-substitution minor

Key Insight : Electron-donating substituents on the pyrazole ring enhance furan’s reactivity toward electrophiles .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt.

ConditionsProductReaction Rate (k, s⁻¹)
HCl (6M), reflux, 8h4-carboxylic acid derivative0.012
LiOH, H₂O/THF, 60°C, 6hAmmonium carboxylate0.008

Notable Observation : Hydrolysis rates are slower compared to simpler carboxamides due to steric hindrance from the pyrazole-ethyl chain .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with acetylenes, forming fused bicyclic structures. This reactivity is critical for generating combinatorial libraries .

DipolarophileProductDiastereomeric Ratio
PhenylacetyleneIsoxazolo-pyrazoline hybrid85:15
Dimethyl acetylenedicarboxylateIsoxazolo-pyrazole-lactam92:8

Mechanistic Note : The reaction proceeds via a concerted pathway, with the isoxazole acting as a 1,3-dipole .

Metalation and Cross-Coupling

The pyrazole ring undergoes directed ortho-metalation using LDA (lithium diisopropylamide), enabling Suzuki-Miyaura cross-coupling with aryl boronic acids .

Coupling PartnerProductYield (%)
4-Chlorophenylboronic acid3,5-dimethyl-4-arylpyrazole derivative78
2-Furylboronic acidBis-furan-pyrazole hybrid65

Optimized Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12h.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [4π] electrocyclic ring-opening of the isoxazole, forming a transient nitrile ylide intermediate. Trapping with dipolarophiles like acrylonitrile yields pyrrolidine derivatives .

DipolarophileProductQuantum Yield (Φ)
AcrylonitrilePyrrolidine-carbonitrile0.45
Methyl propiolatePyrrolidine-ester0.32

Application : This pathway is exploited in photopharmacology for light-activated drug delivery .

Reductive Alkylation of the Pyrazole

The pyrazole’s NH group undergoes reductive alkylation with aldehydes and NaBH₃CN, yielding N-alkylated derivatives with retained biological activity .

AldehydeProductYield (%)
BenzaldehydeN-Benzylpyrazole analog84
IsobutyraldehydeN-Isobutylpyrazole analog71

Catalyst : Acetic acid (10 mol%), RT, 24h.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s closest analogs include: 1. N-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide () : - Substituent Differences: - Pyrazole Substituent: 4-Chlorobenzyl vs. 2-chlorophenyl in the target compound. - Linker: Direct benzyl attachment vs. ethyl spacer in the target. The ethyl linker in the target compound may improve conformational flexibility.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () : Core Heterocycle: Pyrazolo-pyrimidine vs. pyrazole-isoxazole in the target. Functional Groups: Fluorophenyl and chromenone substituents vs. chlorophenyl and furan. Activity: Fluorinated aromatic groups may enhance metabolic stability but reduce solubility compared to the furan group.

Table 1: Structural and Property Comparison

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (LogP)
Target Compound ~455.9 (calculated) 2-Chlorophenyl, furan-2-yl, ethyl N/A ~3.2 (estimated)
N-[1-(4-Chlorobenzyl)... () ~456.9 (calculated) 4-Chlorobenzyl, furan-2-yl N/A ~3.5 (estimated)
Example 53 () 589.1 3-Fluorophenyl, chromenone, isopropyl 175–178 ~2.8

Key Observations:

  • Substituent Position : Ortho-chlorophenyl (target) vs. para-chlorobenzyl () alters steric and electronic effects. Ortho substitution may hinder rotational freedom, affecting binding pocket interactions.
  • Heterocyclic Core : Pyrazole-isoxazole systems (target and ) favor π-π stacking and hydrogen bonding, whereas pyrazolo-pyrimidine () offers extended conjugation for kinase inhibition.
  • Solubility : The furan group in the target compound likely improves aqueous solubility compared to fluorophenyl groups in .

Research Findings and Mechanistic Insights

Electronic and Conformational Analysis

  • Multiwfn Analysis : The furan-2-yl group in the target compound exhibits strong electron-donating properties, enhancing charge transfer in the pyrazole-isoxazole system . This contrasts with the electron-withdrawing fluorophenyl groups in .
  • Crystallography : SHELX-refined structures of analogs (e.g., ) reveal planar pyrazole-isoxazole cores, suggesting similar rigidity in the target compound .

Q & A

Q. What accelerated stability testing protocols are recommended for long-term storage?

  • Methodological Answer : ICH Q1A guidelines recommend:
  • Forced degradation : Expose to 40°C/75% RH for 6 months.
  • Light exposure : 1.2 million lux-hours in UV/Vis chambers.
  • Freeze-thaw cycles (-20°C to 25°C) for lyophilized formulations.
    Degradation products are profiled via UPLC-QTOF, with structural elucidation using MS/MS fragmentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.